molecular formula C19H29ClO2 B13420407 (3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

(3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B13420407
M. Wt: 324.9 g/mol
InChI Key: KQBJWRFVCBUMGI-HZDUGBBNSA-N
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Description

The compound (3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one is a complex organic molecule with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one involves multiple steps. One common method includes the chlorination of a precursor compound followed by hydroxylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation is achieved using reagents like sodium hydroxide or potassium hydroxide under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving the use of catalysts and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties and functions .

Biology

In biological research, this compound is studied for its potential effects on cellular processes and its role in various biochemical pathways. It is often used in studies related to enzyme inhibition and receptor binding .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of certain diseases due to its ability to interact with specific molecular targets .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies .

Mechanism of Action

The mechanism of action of (3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H29ClO2

Molecular Weight

324.9 g/mol

IUPAC Name

(3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H29ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-15,17,21H,3-10H2,1-2H3/t11-,12-,13-,14?,15+,17?,18+,19-/m0/s1

InChI Key

KQBJWRFVCBUMGI-HZDUGBBNSA-N

Isomeric SMILES

C[C@]12CC[C@H](C(C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)Cl)O

Canonical SMILES

CC12CCC(C(C1CCC3C2CCC4(C3CCC4=O)C)Cl)O

Origin of Product

United States

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